4'-O-tert-Butyldimethylsilyl Genistein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

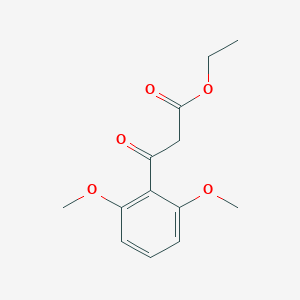

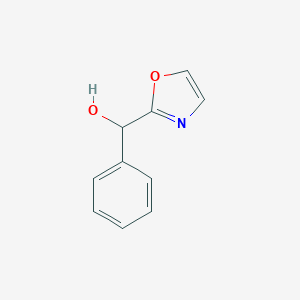

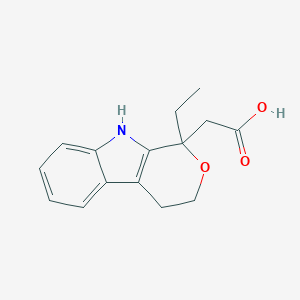

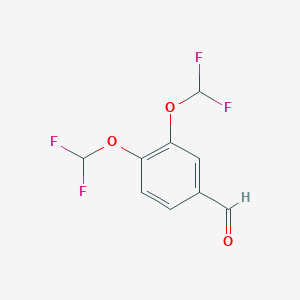

4’-O-tert-Butyldimethylsilyl Genistein is a biochemical compound with the molecular formula C21H24O5Si and a molecular weight of 384.50 . It is a pale-yellow solid and is a protected form of Genistein . Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family .

Molecular Structure Analysis

The molecular structure of 4’-O-tert-Butyldimethylsilyl Genistein is represented by the formula C21H24O5Si . The compound is a derivative of Genistein, with a tert-Butyldimethylsilyl group attached to the 4’ position of the Genistein molecule .

Physical And Chemical Properties Analysis

4’-O-tert-Butyldimethylsilyl Genistein is a pale-yellow solid . It has a molecular weight of 384.50 and a molecular formula of C21H24O5Si .

Aplicaciones Científicas De Investigación

Proteomics Research

4’-O-tert-Butyldimethylsilyl Genistein: is utilized in proteomics research due to its role as a biochemical tool . In proteomics, it can be used to study protein interactions, modifications, and expression levels within cells. This compound’s stability under laboratory conditions makes it suitable for experiments that require precise control over biochemical reactions.

Pharmaceutical Testing

In the pharmaceutical industry, this compound is employed as a reference standard to ensure the accuracy of analytical methods . High-quality standards are essential for the validation of pharmaceutical products, and 4’-O-tert-Butyldimethylsilyl Genistein provides a reliable benchmark for testing.

Molecular Biology

4’-O-tert-Butyldimethylsilyl Genistein: has applications in molecular biology, particularly in the study of gene expression and regulation . Its properties allow researchers to investigate the molecular pathways influenced by genistein, which can lead to a better understanding of cellular processes.

Clinical Research

In clinical research, this compound is used to explore potential therapeutic effects and to develop new treatments . Its application extends to studies on its efficacy, safety, and mechanism of action in various disease models.

Biochemistry

4’-O-tert-Butyldimethylsilyl Genistein: is significant in biochemistry for studying enzyme kinetics and substrate specificity . It can act as an inhibitor or activator in enzymatic reactions, providing insights into the biochemical pathways within organisms.

Laboratory Research

This compound is widely used in laboratory research for experimental and research purposes . It serves as a crucial component in experiments designed to understand complex biological systems and can be used in various assays and tests.

Mecanismo De Acción

The mechanism of action of Genistein, the parent compound of 4’-O-tert-Butyldimethylsilyl Genistein, involves several aspects of its metabolism . Researchers attribute its protective effect against cancer to the similarity between the structure of soy genistein and that of estrogen. This structural similarity allows genistein to displace estrogen from cellular receptors, thus blocking their hormonal activity . Genistein also downregulates hypoxia-inducible factor-1α (HIF-1α), therefore inactivating glucose transporter 1 (GLUT1) or/and hexokinase 2 (HK2), which in turn suppresses aerobic glycolysis and mediates apoptosis .

Direcciones Futuras

While the specific future directions for 4’-O-tert-Butyldimethylsilyl Genistein are not mentioned, the pharmacological activities resulting from the experimental studies of Genistein support the traditional uses of Genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

Propiedades

IUPAC Name |

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWULIBHDSWRFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464940 |

Source

|

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-tert-Butyldimethylsilyl Genistein | |

CAS RN |

470666-97-8 |

Source

|

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)